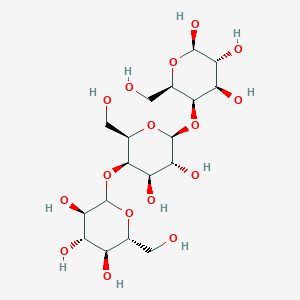
Cyclopropyl--d4-Methyl-d2 Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl–d4-Methyl-d2 Alcohol is a deuterated compound with the molecular formula C4H8O and a molecular weight of 72.11 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl–d4-Methyl-d2 Alcohol can be synthesized through the deuteration of cyclopropylmethyl alcohol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the complete exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of Cyclopropyl–d4-Methyl-d2 Alcohol involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity of the final product. The production methods are optimized to achieve high yields and cost-effectiveness while maintaining the integrity of the deuterated compound .
化学反应分析
Types of Reactions: Cyclopropyl–d4-Methyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl–d4-methyl-d2 ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to cyclopropyl–d4-methyl-d2 alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in Cyclopropyl–d4-Methyl-d2 Alcohol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Cyclopropyl–d4-methyl-d2 ketone.
Reduction: Cyclopropyl–d4-methyl-d2 alkane.
Substitution: Cyclopropyl–d4-methyl-d2 chloride or bromide.
科学研究应用
Cyclopropyl–d4-Methyl-d2 Alcohol has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium content, which provides distinct spectral signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers
作用机制
The mechanism of action of Cyclopropyl–d4-Methyl-d2 Alcohol involves its interaction with molecular targets through its hydroxyl group. The deuterium atoms in the compound influence its chemical reactivity and stability. In biological systems, the deuterium atoms can alter the metabolic pathways and rates of enzymatic reactions, leading to different pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs .
相似化合物的比较
Cyclopropylmethanol: A non-deuterated analog with similar chemical properties but different NMR spectral characteristics.
Cyclopropyl–d4-methyl-d2 ketone: An oxidized form of Cyclopropyl–d4-Methyl-d2 Alcohol.
Cyclopropyl–d4-methyl-d2 chloride: A substituted derivative of Cyclopropyl–d4-Methyl-d2 Alcohol.
Uniqueness: Cyclopropyl–d4-Methyl-d2 Alcohol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and alters its reactivity, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
1219805-67-0 |
|---|---|
分子式 |
C4H2D6O |
分子量 |
78.14269067 |
同义词 |
Cyclopropyl--d4-Methyl-d2 Alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)


